4,4-Difluoropiperidine-1-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

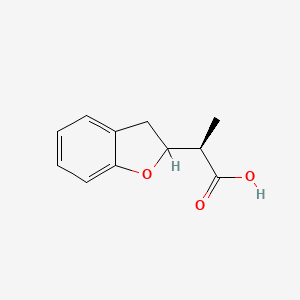

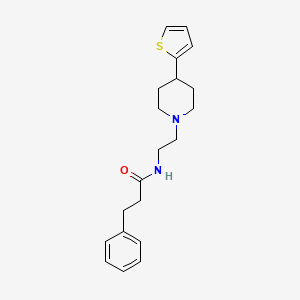

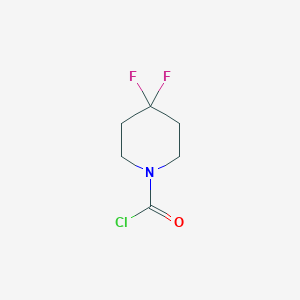

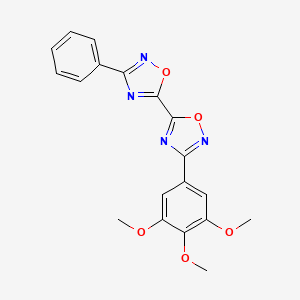

4,4-Difluoropiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1240057-29-7 . It has a molecular weight of 183.59 and is typically stored at -10 degrees Celsius . It is a liquid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 4,4-difluoro-1-piperidinecarbonyl chloride . The InChI code is 1S/C6H8ClF2NO/c7-5(11)10-3-1-6(8,9)2-4-10/h1-4H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.59 . It is a liquid in its physical form and is stored at -10 degrees Celsius . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the search results.Scientific Research Applications

Oxyfunctionalization of Ketones

Oxyfunctionalization of ketones using 1-oxopiperidinium salt derivatives demonstrates the potential of using piperidine derivatives in selective organic transformations. For instance, the oxyfunctionalization of ketones with specific reagents leads to regioselective α- or γ-oxygenated carbonyl compounds under mild conditions, showcasing the versatility of piperidine derivatives in synthesizing complex organic molecules (Ren, Liu, & Guo, 1996).

Electrochemistry and Ionic Liquids

Research into the electrochemistry of ionic liquids, such as 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate, highlights the relevance of fluorinated compounds in electrochemical applications. This includes their use as solvents or electrolytes in energy storage and conversion devices, demonstrating the potential of fluorinated piperidine derivatives in similar roles (Xiao & Johnson, 2003).

Catalytic Applications

Catalytic applications, especially in carbon dioxide reduction and fluoromethylation reactions, are of significant interest. Complexes involving fluorinated ligands have been studied for their ability to catalyze the reduction of carbon dioxide to useful products, indicating the potential utility of 4,4-Difluoropiperidine-1-carbonyl chloride in developing new catalytic systems (Grice, Gu, Sampson, & Kubiak, 2013). Additionally, research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds showcases the importance of fluorinated reagents in modern synthetic chemistry, suggesting possible research avenues for 4,4-Difluoropiperidine-1-carbonyl chloride (Koike & Akita, 2016).

Fluorination and Defluorination Reactions

The development of methods for selective fluorination and defluorination of organic compounds is crucial for the synthesis of fluorinated pharmaceuticals and agrochemicals. Research in this area includes the sequential C–F bond functionalizations, demonstrating the synthetic utility of fluorinated compounds and intermediates (Yu et al., 2021).

Safety and Hazards

The compound is classified as dangerous, with a GHS05 pictogram . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name |

4,4-difluoropiperidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF2NO/c7-5(11)10-3-1-6(8,9)2-4-10/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHJHOPWXUSUTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoropiperidine-1-carbonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2858994.png)

![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)

![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)

![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)

![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)